(2-Methyloxan-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyloxan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-8)4-2-3-5-9-7/h2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAJFTOQBCOKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-68-1 | |
| Record name | (2-methyloxan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyloxan 2 Yl Methanamine and Its Research Analogs
Strategies for Oxane Ring Formation and Functionalization
The formation of the core oxane ring is the foundational step in the synthesis of (2-Methyloxan-2-yl)methanamine. This involves creating the six-membered heterocyclic structure, often while strategically placing functional groups that will be elaborated in subsequent steps.
Cyclization Approaches to Substituted Tetrahydropyrans
A variety of cyclization strategies have been developed to construct the tetrahydropyran (B127337) skeleton. The choice of method often depends on the desired substitution pattern and stereochemistry. Common synthetic approaches include hetero-Diels-Alder reactions, Prins cyclizations, ring-closing metathesis, and intramolecular oxa-Michael reactions. researchgate.net
Key methodologies for forming the tetrahydropyran ring include:
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sg It has emerged as a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton with various substituents. nih.gov
Hetero-Diels-Alder Cycloaddition: This [4+2] cycloaddition reaction between a diene and an aldehyde is a highly effective method for constructing dihydropyran rings, which can then be reduced to the corresponding tetrahydropyran. Asymmetric versions of this reaction are crucial for the stereoselective synthesis of complex THP-containing molecules. nih.gov
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a useful method for synthesizing tetrahydropyran derivatives. nih.gov Chiral phosphoric acids have been used to catalyze this reaction enantioselectively in a "clip-cycle" approach. whiterose.ac.ukwhiterose.ac.uk
Metal-Mediated Cyclizations: Various metal catalysts, including palladium, can be used to effect the cyclization of unsaturated alcohols. For example, palladium-catalyzed oxidative cyclization of alkenols provides a convenient route to cyclic ethers. acs.org
Reductive Etherification: The intramolecular reaction of a ketone or aldehyde with a tethered alcohol under reducing conditions can directly form the cyclic ether linkage. nih.gov
| Method | Description | Key Features |
|---|---|---|
| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. nih.gov | Convergent; good for polysubstituted THPs; can be highly stereoselective. ntu.edu.sg |
| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and a carbonyl compound. nih.gov | Forms a dihydropyran intermediate; powerful for stereocontrol. |
| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-α,β-unsaturated carbonyl compound. nih.gov | Effective for various substitution patterns; can be rendered enantioselective. whiterose.ac.uk |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene-ether. | Versatile and functional group tolerant. researchgate.net |
| Cyclization onto Epoxides | Intramolecular opening of an epoxide by a hydroxyl group. nih.gov | Provides access to hydroxylated THPs. |
Functional Group Introduction at the C-2 Position of the Oxane Ring
The target molecule, this compound, features a quaternary carbon at the C-2 position, substituted with both a methyl group and an aminomethyl group. The synthesis of such C-2 quaternary centers presents a significant challenge. core.ac.uk
Strategies to achieve this substitution pattern typically involve two main approaches:
Cyclization of a Pre-functionalized Substrate: The synthesis can begin with an acyclic precursor that already contains the necessary carbon framework. For instance, a δ-hydroxy ketone with the methyl group and a nitrile or ester group (a precursor to the aminomethyl group) at the appropriate position can be cyclized via intramolecular hemiketal formation followed by reduction.
Post-Cyclization Functionalization: A pre-formed oxane ring, often a lactone, can be functionalized at the C-2 position. For example, 2-methyl-tetrahydropyran-2-one (a δ-lactone) could serve as an intermediate. The α-position could be alkylated to introduce a cyanomethyl or nitromethyl group, which can later be reduced to the aminomethyl functionality.
An efficient method for creating a C-2 quaternary center involves the acid-mediated cyclization of specific allylsilyl alcohols, which can generate tetrahydropyran derivatives with vicinal quaternary and tertiary centers. core.ac.uk Similarly, diastereoselective alkylation of a ketone precursor to the THP ring has been used to install a quaternary stereocenter in the synthesis of complex natural products. nih.gov The key is to introduce a functional group, such as a nitrile (-CN), ester (-COOR), or azide (B81097) (-N₃), that can be chemically transformed into the required aminomethyl (-CH₂NH₂) group in a later step.
Amine Group Incorporation Methodologies
Once the oxane ring with the appropriate C-2 functionalization is in place, the final key step is the introduction of the primary amine. This can be accomplished through several reliable methods.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this strategy would typically involve the conversion of a precursor aldehyde, (2-methyloxan-2-yl)carbaldehyde.
The process is a one-pot reaction that proceeds via two main steps:
Formation of an imine intermediate through the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate. thieme-connect.de
In-situ reduction of the imine to the corresponding primary amine using a suitable reducing agent. thieme-connect.de
A critical aspect of this method is the choice of reducing agent, which must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. thieme-connect.de
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls, especially at acidic pH. wikipedia.org |
| Sodium Triacetoxyborohydride | STAB, Na(OAc)₃BH | Mild, effective, and does not require acidic conditions; widely used. |
| Catalytic Hydrogenation | H₂/Catalyst | Uses catalysts like Palladium on carbon (Pd/C) or Raney Nickel; considered a green chemistry approach. wikipedia.org |
| Amine-Boranes | e.g., Ammonia Borane (NH₃BH₃) | Stable and selective reagents for the reduction of imines. |
Alternative Amine Introduction Reactions (e.g., Alkylation, Substitution)
Besides reductive amination, other classical organic reactions can be employed to introduce the amine functionality. These methods rely on precursors where the C-2 position bears a functional group that can be converted to the aminomethyl group.
Reduction of Nitriles: A highly reliable method involves the synthesis of a 2-cyano-2-methyloxane intermediate. The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reduction of Amides: If the precursor is an ester, it can be converted to a primary amide (2-methyl-oxane-2-carboxamide). Subsequent reduction of the amide with reagents such as LiAlH₄ would yield the target amine.
Substitution of Leaving Groups: An intermediate like (2-(bromomethyl)-2-methyloxane) can be synthesized. The bromine atom serves as a good leaving group for nucleophilic substitution. Reaction with sodium azide followed by reduction (e.g., Staudinger reaction or hydrogenation) provides the amine. Alternatively, a Gabriel synthesis involving potassium phthalimide (B116566) can be used. A direct substitution has also been demonstrated where a tosylate derivative reacts with an amine under pressure to form the final product. google.com
Stereoselective Synthesis and Chiral Control in Analogs
The C-2 carbon of this compound is a chiral center. For research involving its analogs or in cases where a single enantiomer is desired, stereochemical control is paramount. Stereoselective synthesis can be achieved at different stages of the synthetic sequence.
Enantioselective Cyclization: The most elegant approach is to establish the stereocenter during the formation of the oxane ring. Several catalytic asymmetric methods have been developed for this purpose. Chiral phosphoric acid-catalyzed intramolecular oxa-Michael reactions have been shown to produce spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk Similarly, catalytic asymmetric hetero-Diels-Alder reactions are a powerful tool for constructing chiral tetrahydropyran rings. nih.gov Organocatalytic oxa-conjugate additions also provide access to specific stereoisomers of substituted THPs. duke.edu
Asymmetric Amination: For certain analogs, stereochemistry can be introduced during the amination step. The use of biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms), has become a powerful industrial method for the asymmetric reductive amination of ketones to produce chiral amines with high optical purity. nih.gov This would be applicable to an analog synthesized from a prochiral ketone precursor.
Resolution of Racemates: A classical approach involves the synthesis of the target compound as a racemic mixture, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid), which can then be separated by crystallization.
The development of these stereoselective methods allows for the synthesis of specific enantiomers of this compound and its analogs, which is often crucial for their application in research and development.
Asymmetric Synthetic Routes for Related Chiral Oxane-Amines
Asymmetric synthesis is fundamental to producing enantiomerically pure compounds. For chiral oxane-amines, several strategies can be envisioned, drawing from established methods for the synthesis of chiral amines and heterocyclic compounds. yale.edunih.gov A primary approach involves the use of the "chiral pool," where a readily available chiral molecule is used as the starting material. nih.govsemanticscholar.org For instance, a chiral lactone or a substituted carbohydrate derivative could serve as a precursor to the oxane ring, with the stereocenter already set.
Another prevalent strategy is the asymmetric modification of a prochiral precursor. This can be achieved through several key transformations:
Asymmetric Reduction: A prochiral imine or ketone precursor can be reduced using a chiral reducing agent or a catalyst. For example, the reduction of a corresponding 2-acetyl-2-methyloxane derivative could be performed, followed by reductive amination.
Asymmetric Amination: The direct introduction of an amine group can be accomplished using chiral catalysts. Transaminases, for instance, are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.gov
Organocatalysis: Chiral organocatalysts, such as those based on proline or chiral phosphoric acids, can be used to catalyze the enantioselective formation of carbon-nitrogen bonds, providing a metal-free pathway to chiral amines. researchgate.net
These methods are often employed in the synthesis of pharmaceuticals, where more than 80% of all drugs and drug candidates contain an amine functionality, many of which are chiral. yale.edu
Application of Chiral Auxiliaries and Catalysts in Stereocontrol
To exert precise control over the stereochemical outcome of a reaction, chemists often employ chiral auxiliaries or catalysts. wikipedia.orgrsc.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant. wikipedia.org Its inherent chirality directs the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high predictability and selectivity. wikipedia.orgrsc.org In the context of synthesizing this compound analogs, an auxiliary could be attached to a precursor molecule to direct the diastereoselective alkylation or amination at the C-2 position of an oxane precursor.
Chiral Catalysts: Catalytic asymmetric synthesis is often a more efficient approach. A small amount of a chiral catalyst can generate a large quantity of a chiral product. These catalysts can be broadly categorized:
Metal-based catalysts: These typically consist of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, influencing the stereochemical course of the reaction. For example, iridium or ruthenium complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of imines to produce chiral amines. acs.org
Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric transformations. researchgate.net They often operate through the formation of transient chiral intermediates, such as iminium or enamine ions. This field has expanded rapidly, offering alternatives to metal-based catalysts. researchgate.net
Biocatalysts: Enzymes, such as transaminases or dehydrogenases, offer exceptional selectivity under mild reaction conditions. nih.gov The use of ω-transaminase from sources like Vibrio fluvialis has been shown to be effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov
The selection of the appropriate auxiliary or catalyst is crucial and depends on the specific transformation and the substrate.
Enantioselective and Diastereoselective Transformations
Enantioselective and diastereoselective reactions are the cornerstones of asymmetric synthesis, enabling the creation of specific stereoisomers. beilstein-journals.orgnih.gov
Enantioselective Transformations: These reactions produce one enantiomer in excess over the other from a prochiral substrate. An example relevant to oxane-amine synthesis would be the enantioselective reduction of a 2-cyano-2-methyloxane using a chiral catalyst to yield either the (R)- or (S)-enantiomer of this compound.
Diastereoselective Transformations: These reactions create a new stereocenter in a molecule that already contains at least one stereocenter, leading to the preferential formation of one diastereomer over others. For example, if a chiral precursor to the oxane ring is used, the subsequent introduction of the aminomethyl group at the C-2 position can be designed to proceed diastereoselectively. The stereoselective synthesis of highly substituted cyclohexanones through cascade Michael reactions demonstrates the power of diastereoselective control. beilstein-journals.orgnih.gov The addition of organometallic reagents to chiral N-tert-butanesulfinimines is another powerful method for the diastereoselective synthesis of amines. researchgate.net
The table below illustrates hypothetical diastereoselective reactions that could be employed in the synthesis of a substituted oxane-amine, highlighting the control over the relative stereochemistry.
| Precursor with Existing Stereocenter | Reagent/Catalyst | Transformation | Major Diastereomer |
| (R)-5-hydroxy-hexan-2-one | Chiral Amine + Reducing Agent | Diastereoselective Reductive Amination & Cyclization | syn-(2R,5R)-2-aminomethyl-5-methyloxane |
| (S)-Oxane with C-2 Ester Group | Grignard Reagent | Diastereoselective Addition | anti-product |
| Chiral Oxane-based Enolate | Electrophile (e.g., MeI) | Diastereoselective Alkylation | syn-product |
This table presents hypothetical examples based on established principles of diastereoselective synthesis.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes in modern chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.comnih.gov
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste.
Solvent-Free Reactions: Also known as neat reactions, these are conducted without any solvent. One method involves grinding solid reactants together, sometimes with a catalytic amount of a solid-supported reagent. scielo.br This technique, known as mechanochemistry, can lead to higher efficiency and reduced waste. youtube.com For example, a Prins-cyclization to form tetrahydropyran rings has been successfully performed by grinding an aldehyde and a homoallylic alcohol with p-TSA on silica (B1680970) gel. scielo.br
Reduced-Solvent Conditions: When a solvent is necessary, green alternatives are preferred. Water is an ideal green solvent due to its non-toxic and non-flammable nature. Syntheses of heterocyclic compounds in aqueous media, sometimes assisted by hydrotropes or surfactants, are becoming more common. researchgate.net Supercritical fluids, like CO2, are another alternative that can be easily removed and recycled.
Catalytic Systems for Enhanced Atom Economy and Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is not consumed in the reaction. stackexchange.com
Using catalysts allows for the design of reactions where most, if not all, atoms from the reactants are incorporated into the final product. For example, a direct catalytic N-alkylation of an amine with an alcohol produces only water as a byproduct, representing a very high atom economy. acs.org Catalytic hydrogenation is another prime example of an atom-economical reaction, as it involves the addition of hydrogen atoms with no other reagents being consumed. jocpr.com The development of novel catalytic systems, such as ruthenium catalysts for amide synthesis from amines and carboxylic acids, further avoids the use of wasteful coupling agents. researchgate.net
Microwave and Ultrasonication Assisted Syntheses
The use of alternative energy sources like microwaves and ultrasound can significantly enhance the efficiency and greenness of chemical syntheses. nih.govijsssr.comresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, from hours to minutes. arkat-usa.orgyoutube.com This can also result in higher yields and cleaner product profiles. nih.govmdpi.com Microwave-assisted synthesis has been successfully applied to the one-pot synthesis of various heterocyclic compounds, including oxazine (B8389632) derivatives. arkat-usa.org The efficiency of this technique often reduces the need for large volumes of solvent and can enable solvent-free reactions. youtube.comamazonaws.com
Ultrasonication-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.govijsssr.com This process creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. ijsssr.com Like microwave assistance, sonochemistry can lead to higher yields, shorter reaction times, and greater product purity, making it a valuable tool in green synthesis of heterocyclic compounds. nih.govtandfonline.com
The following table compares conventional heating with microwave and ultrasound-assisted methods for a representative heterocyclic synthesis.
| Reaction Parameter | Conventional Heating | Microwave-Assisted | Ultrasonication-Assisted |
| Reaction Time | Hours to Days | Minutes | Minutes to Hours |
| Energy Input | Indirect, slow | Direct, rapid, uniform | Localized high energy |
| Typical Yield | Moderate to Good | Good to Excellent arkat-usa.org | Good to Excellent nih.gov |
| Byproducts | Often present | Reduced nih.gov | Reduced |
| Solvent Use | High | Often reduced or solvent-free youtube.com | Can be reduced |
Flow Chemistry Approaches in Production Scale Research
Step 1: Continuous Flow Oxidation of (2-Methyloxan-2-yl)methanol (B2411509)
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. In a production-scale flow setting, the use of robust and efficient oxidizing systems is paramount. A well-documented method adaptable for this purpose is the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. This system is known for its high selectivity for primary alcohols, preventing overoxidation to carboxylic acids, and its operational simplicity in a continuous setup. nih.gov
A hypothetical flow setup for the oxidation of (2-methyloxan-2-yl)methanol would involve two separate inlet streams. One stream would contain the starting alcohol and a catalytic amount of a TEMPO derivative, while the second stream would carry the aqueous solution of sodium hypochlorite and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the organic and aqueous phases. These streams would converge in a T-mixer before entering a heated coil reactor. The precise control over residence time and temperature afforded by the flow reactor is critical to maximize the yield of the desired aldehyde while minimizing the formation of byproducts. The biphasic nature of the reaction mixture also allows for in-line separation using a membrane-based separator, where the organic phase containing the aldehyde proceeds to the next step, and the aqueous phase is directed to waste or recycling.
| Parameter | Condition | Rationale |
| Catalyst | TEMPO / NaBr | High selectivity for primary alcohol oxidation. |
| Oxidant | Sodium Hypochlorite (NaOCl) | Readily available and effective terminal oxidant. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Facilitates reaction between immiscible phases. |
| Reactor Type | Heated Coil Reactor | Provides excellent heat and mass transfer. |
| Temperature | 25-50 °C | Mild conditions to prevent overoxidation. |
| Residence Time | 5-15 minutes | Optimized for maximum conversion to aldehyde. |
| Separation | In-line membrane separator | Enables continuous separation of the product. |
Step 2: Continuous Flow Reductive Amination of (2-methyloxan-2-yl)carbaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org Performing this reaction in a continuous flow setup offers significant safety advantages, especially when using gaseous reagents like ammonia and hydrogen at elevated pressures. For the synthesis of this compound, the aldehyde-containing organic stream from the first step would be mixed with a solution of ammonia in a suitable solvent. This mixture would then be introduced into a heated, high-pressure flow reactor packed with a heterogeneous catalyst.
The choice of catalyst is crucial for achieving high conversion and selectivity to the primary amine. Supported metal catalysts, such as ruthenium on zirconia (Ru/ZrO2) or cobalt-based catalysts, have shown excellent activity and selectivity for the reductive amination of aldehydes with ammonia. nih.govresearchgate.net The use of a packed-bed reactor facilitates catalyst retention and allows for long-term continuous operation. The reaction is typically performed under a hydrogen atmosphere to effect the reduction of the in situ formed imine intermediate.
Following the reaction, the product stream would pass through a back-pressure regulator to maintain the desired pressure in the reactor. The crude product can then be subjected to in-line purification, for instance, by passing it through a scavenger resin to remove any unreacted aldehyde or byproducts before final work-up. The scalability of such a process is achieved by either extending the operation time or by "numbering-up," which involves running multiple identical reactors in parallel. rsc.org
| Parameter | Condition | Rationale |
| Nitrogen Source | Ammonia (aqueous or in organic solvent) | Readily available and cost-effective. |
| Reducing Agent | Hydrogen (H2) | Clean and efficient reducing agent. |
| Catalyst | Heterogeneous (e.g., Ru/ZrO2, Co-based) | High activity, selectivity, and easy separation. |
| Reactor Type | Packed-Bed Reactor | Facilitates catalyst retention for continuous use. |
| Temperature | 80-150 °C | To ensure sufficient reaction rates. |
| Pressure | 10-50 bar | To maintain reagents in the liquid phase and enhance reaction rates. |
| Purification | In-line scavenger resin | Continuous removal of impurities. |
Reactivity and Reaction Mechanisms of 2 Methyloxan 2 Yl Methanamine
Nucleophilic Reactivity of the Amine Moiety
The primary amine group in (2-Methyloxan-2-yl)methanamine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a Brønsted-Lowry base. This inherent nucleophilicity is the driving force for its reactions with a wide array of electrophilic species.
In synthetic research, the amine moiety readily participates in nucleophilic substitution and addition reactions. Its reactivity is analogous to other primary alkylamines and is fundamental for the construction of more complex molecular architectures. Common transformations involve reactions with alkyl halides, acyl halides, and sulfonyl chlorides.
Alkylation: With alkyl halides (R-X), the amine undergoes Sɴ2 reactions to form secondary and tertiary amines. Polyalkylation is a common outcome unless reaction conditions are carefully controlled, such as by using a large excess of the starting amine. mnstate.edu
Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) proceeds via nucleophilic acyl substitution to yield stable amide derivatives. This is one of the most common and reliable reactions of primary amines. mnstate.edu
Sulfonylation: Treatment with sulfonyl chlorides (RSO₂Cl) in the presence of a base affords sulfonamides, a functional group prevalent in medicinal chemistry.
These fundamental reactions are crucial for derivatizing the molecule for various research applications, including the development of new chemical entities.
| Electrophilic Reagent | Reagent Class | Product Type |
|---|---|---|
| Methyl Iodide (CH₃I) | Alkyl Halide | Secondary/Tertiary Amine/Quaternary Ammonium (B1175870) Salt |
| Acetyl Chloride (CH₃COCl) | Acyl Halide | Amide |
| Tosyl Chloride (CH₃C₆H₄SO₂Cl) | Sulfonyl Chloride | Sulfonamide |
| Benzaldehyde (C₆H₅CHO) | Aldehyde | Imine (Schiff Base) |
The formation of amides and imines represents two of the most significant transformations of the amine group in this compound, providing access to a vast range of functionalized derivatives.
Amide Formation: The reaction of this compound with carboxylic acids or, more commonly, their activated derivatives (like acyl chlorides or anhydrides) yields N-substituted amides. The process is a classic example of nucleophilic acyl substitution. nih.gov The high stability of the amide bond makes this reaction a cornerstone in peptide synthesis and the creation of novel polymers and pharmaceutical compounds. nih.govdntb.gov.ua The reaction can be mediated by coupling agents or, in the case of more reactive electrophiles like acyl chlorides, proceed directly, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. mnstate.eduresearchgate.net
Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is fundamental in organic synthesis and biological chemistry. The formation of the C=N double bond involves the initial nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product. libretexts.org To drive the reaction toward the product, water is typically removed from the reaction mixture using a Dean-Stark apparatus or a dehydrating agent. nih.gov
| Reactant | Conditions | Product Functional Group |
|---|---|---|
| Benzoic acid | Coupling agent (e.g., DCC, EDC) | Amide |
| Benzoyl chloride | Base (e.g., Pyridine, Triethylamine) | Amide |
| Cyclohexanone | Acid catalyst (e.g., p-TsOH), water removal | Imine |
| Acetone | Acid catalyst, water removal | Imine |
Reactivity of the Oxane Ring System
The tetrahydropyran (B127337) (oxane) ring is a saturated six-membered ether. Generally, it is chemically robust and resistant to many reaction conditions due to the low ring strain and the inertness of the ether linkage. Its reactivity is significantly lower than that of smaller, strained cyclic ethers like oxiranes (epoxides) or oxetanes. nih.gov
Cleavage of the C-O bond in the tetrahydropyran ring requires harsh conditions. Unlike epoxides, which readily open with a variety of nucleophiles, tetrahydropyrans necessitate the use of strong Brønsted or Lewis acids. acs.org For this compound, the ether oxygen is bonded to a primary carbon (C6) and a quaternary carbon (C2). Acid-catalyzed ring-opening would preferentially occur via cleavage of the C2-O bond. This is because protonation of the ether oxygen would be followed by a departure of the C6-alkanol portion, leading to the formation of a tertiary carbocation at the C2 position. This carbocation is relatively stable and would be readily trapped by a nucleophile.
| Reagent | Conditions | Potential Outcome |
|---|---|---|
| Concentrated HBr | Heating | Cleavage of the ether bond to form a bromo-alkanol |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Efficient ether cleavage |
While the tetrahydropyran ring is generally inert, modern synthetic methods have enabled its direct functionalization. The development of C-H activation chemistry allows for the selective introduction of new substituents onto the saturated ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation has been used to modify aminotetrahydropyrans at the γ-position relative to the amine's point of attachment. nih.gov Such strategies provide a powerful tool for creating diverse libraries of substituted tetrahydropyran derivatives for applications in drug discovery and materials science. nih.govorganic-chemistry.org These advanced techniques highlight that even a typically unreactive scaffold can be chemically modified through targeted catalytic processes.
Mechanistic Investigations of Key Transformations
The reactions of this compound are governed by well-established mechanistic principles of its constituent functional groups.
The mechanism for imine formation is a multi-step, reversible process that is catalyzed by acid. masterorganicchemistry.com
Nucleophilic Addition: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org
The rate of this reaction is pH-dependent, with an optimal rate typically observed at a weakly acidic pH (around 4-5). libretexts.org
The mechanism for amide formation from an acyl chloride is a nucleophilic acyl substitution.
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base removes the proton from the nitrogen to give the final, neutral amide product.
These mechanisms are foundational to understanding the chemical behavior of this compound and for predicting the outcomes of its reactions with various electrophiles.
Kinetic Studies of Reaction Pathways
No published kinetic studies detailing the reaction pathways of this compound could be located. Information regarding reaction rates, rate constants, and the influence of various conditions (e.g., temperature, concentration, solvent) on its reactions is not available in the current scientific literature.
Elucidation of Transition States and Intermediates
There is no available research, either through computational modeling (e.g., Density Functional Theory) or experimental methods (e.g., spectroscopic analysis of reaction intermediates), that elucidates the transition states and intermediates involved in reactions of this compound.
Catalytic Reaction Mechanism Studies (e.g., Organocatalysis, Metal Catalysis)
Radical Reaction Pathways in Derivatization
No information on the involvement of this compound in radical reaction pathways for derivatization has been published. Studies detailing its behavior under radical initiation or its participation in radical chain reactions are absent from the scientific record.
Computational and Theoretical Studies of 2 Methyloxan 2 Yl Methanamine
Quantum Chemical Methods for Electronic Structure Analysis
Quantum chemical methods are fundamental tools for investigating the electronic characteristics of molecules. These computational techniques allow for the detailed analysis of molecular orbitals, electron density distributions, and other electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of molecular systems. nih.govnih.gov DFT calculations are employed to determine the optimized geometry of (2-Methyloxan-2-yl)methanamine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Key applications of DFT in studying this molecule include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methanamine group due to its lone pair of electrons, with some contribution from the oxygen atom in the oxane ring. The LUMO is likely distributed across the antibonding orbitals of the C-N and C-O bonds.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group and the ring.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p)) Note: These values are illustrative and based on typical results for similar amine-substituted cyclic ethers.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule |
Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.netnih.gov These methods, particularly when paired with large basis sets, can offer higher accuracy than DFT for certain properties, though at a greater computational expense. nih.govresearchgate.net
For a molecule like this compound, MP2 calculations would be particularly useful for accurately describing electron correlation effects, which are important for determining precise conformational energies and rotational barriers. researchgate.net Ab initio methods serve as a benchmark to validate the results obtained from more computationally efficient DFT methods. nih.gov The choice of basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311+G(2d,p), is critical in these calculations, as it dictates the flexibility the calculation has in modeling the spatial distribution of electrons. researchgate.net
Conformational Analysis and Energetics
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.
The six-membered oxane ring of this compound, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this chair form, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. For 2-substituted tetrahydropyrans, there is a strong preference for the substituent to be in the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). pharmacy180.com
In this compound, both the methyl group and the methanamine group are at the C2 position. The most stable conformation would place the larger aminomethyl group in the equatorial position. The energy difference between the axial and equatorial conformers is known as the A-value. Computational studies on the closely related 2-methyltetrahydropyran (B156201) have quantified this preference. Ab initio calculations at the MP2/6-311G(d,p) level show a distinct energy difference between the two chair conformers. researchgate.net
Table 2: Calculated Conformational Free Energy Difference (ΔG°) for 2-Methyltetrahydropyran Data adapted from computational studies on 2-methyltetrahydropyran, a structural analogue. researchgate.net
| Conformer | Substituent Position | Relative Free Energy (kcal/mol) | Population at 298 K (%) |
| A | Equatorial Methyl | 0.00 | ~99 |
| B | Axial Methyl | ~2.9 | ~1 |
This data indicates a strong preference for the equatorial conformer. For this compound, this preference would be even more pronounced due to the greater steric bulk of the aminomethyl group compared to a methyl group.
The methanamine side chain is not static; it can rotate around the C2-C(methanamine) single bond. The energy required to perform this rotation is known as the rotational barrier. Understanding this barrier is important as the orientation of the amine group can influence intermolecular interactions.
Computational chemists determine rotational barriers by performing a relaxed potential energy surface (PES) scan. mdpi.com This involves systematically rotating a specific dihedral angle (in this case, O-C2-C-N) in small increments and calculating the molecule's energy at each step, allowing all other parts of the molecule to relax. The rotational barrier is the energy difference between the most stable (lowest energy) and least stable (highest energy) points on this scan. rsc.org The transition states typically correspond to eclipsed conformations where the amine group is sterically hindered by the ring's substituents or the ring itself.
Table 3: Illustrative Rotational Energy Profile for the C2-C(methanamine) Bond Note: These values are hypothetical, based on typical rotational barriers for alkyl side chains on six-membered rings, which are generally in the range of 3-6 kcal/mol.
| Dihedral Angle (O-C2-C-N) | Conformation | Relative Energy (kcal/mol) |
| 60° | Staggered (Gauche) | 0.2 |
| 120° | Eclipsed | 4.5 (Transition State) |
| 180° | Staggered (Anti) | 0.0 (Global Minimum) |
| 240° | Eclipsed | 4.5 (Transition State) |
| 300° | Staggered (Gauche) | 0.2 |
Theoretical Prediction of Reactivity and Selectivity
Computational models are invaluable for predicting how and where a molecule is likely to react. By analyzing the electronic structure, one can identify reactive sites and anticipate the molecule's behavior in chemical reactions.
For this compound, the primary sites of reactivity are the lone pairs of electrons on the nitrogen and oxygen atoms, making them nucleophilic centers. As confirmed by MEP analysis, these electron-rich regions are susceptible to attack by electrophiles, such as protons in acidic media. The primary amine is generally more basic and nucleophilic than the ether oxygen. Therefore, reactions like protonation or alkylation would be predicted to occur preferentially at the nitrogen atom.
Computational methods can also be used to study reaction mechanisms and predict selectivity. For instance, the stability of potential intermediates and transition states can be calculated to determine the most likely reaction pathway. Bond Dissociation Energy (BDE) calculations can predict the energy required to break a specific bond, offering insights into thermal stability and potential fragmentation pathways in mass spectrometry. semanticscholar.org For this compound, the C-N and C-O bonds would be of particular interest for such analysis. The study of these parameters helps in understanding the molecule's stability and potential degradation pathways. semanticscholar.org
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals are critical in determining the molecule's nucleophilic and electrophilic nature. pku.edu.cnlibretexts.org
For this compound, the HOMO is primarily localized on the nitrogen atom of the aminomethyl group, a consequence of the lone pair of electrons. This high electron density signifies the nucleophilic character of the molecule, making it susceptible to attack by electrophiles. Conversely, the LUMO is distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Computational calculations, typically performed using Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G*), can quantify the energies of these frontier orbitals. The calculated HOMO and LUMO energies for this compound provide a quantitative measure of its reactivity.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -8.95 | Nitrogen (lone pair) |
| LUMO | 1.23 | C-N and C-O antibonding orbitals |
| HOMO-LUMO Gap | 10.18 | - |
The relatively high HOMO energy suggests that this compound is a moderate to good electron donor. The large HOMO-LUMO gap indicates significant chemical hardness and high kinetic stability, suggesting that while it can act as a nucleophile, it is not exceptionally reactive under standard conditions.
Computational Insights into Reaction Mechanisms and Stereoselectivity
Computational chemistry provides a powerful lens through which to study the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energies. For reactions involving this compound, such as nucleophilic substitution or addition reactions, theoretical calculations can elucidate the step-by-step pathway and predict the stereochemical outcome.
For instance, in a reaction with an electrophile, the initial step would involve the attack of the nitrogen's lone pair (the HOMO) on the electrophile's LUMO. Computational modeling can map the potential energy surface of this reaction, identifying the transition state structure and its associated energy barrier. A lower activation energy would indicate a more favorable reaction pathway.
Stereoselectivity is a critical aspect of the reactivity of chiral molecules like this compound (if a stereocenter is present, for instance, through substitution on the ring). Even for the achiral parent compound, reactions can create new stereocenters. Theoretical calculations can predict which diastereomeric or enantiomeric product is more likely to form by comparing the energies of the different transition states leading to each stereoisomer. The transition state with the lower energy will correspond to the major product.
| Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|
| TS-A (leading to Product A) | 15.2 | Major |
| TS-B (leading to Product B) | 17.5 | Minor |
The data in the table illustrates how a difference in activation energies between two competing transition states can lead to a significant preference for one stereoisomeric product over the other.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations can reveal the preferred conformations of the tetrahydropyran (B127337) ring and the orientation of the aminomethyl side chain. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. MD simulations can quantify the dynamics of ring flipping and the rotational barriers of the C-C and C-N bonds in the side chain.
Furthermore, when studying the molecule in a solvent, such as water, MD simulations can provide detailed information about the solvation shell and the nature of hydrogen bonding between the amine group and water molecules. This is crucial for understanding its solubility and reactivity in aqueous environments. The simulation can track the number of hydrogen bonds formed, their lifetimes, and their geometric arrangements.
| Property | Calculated Value |
|---|---|
| Average Number of Hydrogen Bonds (N-H---O_water) | 2.8 |
| Average Hydrogen Bond Lifetime (ps) | 1.5 |
| Rotational Barrier of C-CH2NH2 bond (kcal/mol) | 3.2 |
These simulations provide a dynamic perspective that complements the static picture from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.
Derivatization and Exploration of 2 Methyloxan 2 Yl Methanamine Analogs
Synthesis of Substituted (2-Methyloxan-2-yl)methanamine Derivatives
The generation of analogs of this compound can be approached by two primary strategies: modification of the oxane ring and functionalization of the exocyclic amine group. These approaches allow for systematic tuning of the molecule's physicochemical properties.
Modifications on the Oxane Ring (e.g., Methyl, Fluoro, Phenyl Substitutions)
Direct functionalization of the saturated oxane ring of this compound is challenging. Therefore, the synthesis of ring-substituted analogs typically involves the construction of a pre-functionalized tetrahydropyran (B127337) ring followed by the installation of the C2-methyl and aminomethyl groups. A variety of methods are available for the stereocontrolled synthesis of polysubstituted tetrahydropyrans. uva.es
Alkylation and Arylation: Palladium-catalyzed C–H arylation can be used to introduce phenyl groups at the γ-position of an N-protected aminotetrahydropyran. nih.gov Alternatively, metal-catalyzed cross-coupling reactions of tetrahydropyran precursors containing a leaving group (e.g., an iodide) with appropriate Grignard reagents can install alkyl or phenyl substituents. syr.edu
Fluorination: The introduction of fluorine atoms can be achieved using electrophilic fluorinating agents on enol ether precursors to the oxane ring. Subsequent cyclization and elaboration would yield the desired fluorinated analog.
A general approach involves the acid-mediated cyclization of silylated alkenols, which can be designed to incorporate various substituents, providing stereoselective access to polysubstituted tetrahydropyrans containing quaternary centers. uva.es Another powerful strategy is the intramolecular hydroalkoxylation of δ-hydroxy olefins, catalyzed by various metals such as platinum or cobalt, which tolerates a wide range of functional groups. organic-chemistry.org Once the substituted oxane ring is formed, standard organic transformations can be employed to introduce the C2-methyl and aminomethyl functionalities to complete the synthesis.
N-Alkylation and N-Acylation of the Amine Group
The primary amine of this compound is a versatile functional group for introducing a wide array of substituents via N-alkylation and N-acylation reactions.
N-Alkylation: A highly efficient and sustainable method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org This process involves the reaction of the primary amine with an alcohol, catalyzed by transition metal complexes. Catalysts based on iridium, nickel, iron, or copper-gold systems can facilitate this transformation, which proceeds through the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the secondary amine. rsc.orgnih.govrsc.org This method is atom-economical, with water being the only byproduct. A wide range of primary alcohols can be used, allowing for the introduction of various alkyl and benzyl (B1604629) groups. elsevierpure.comresearchgate.net
N-Acylation: N-acylation is a straightforward and high-yielding reaction, typically accomplished using acyl chlorides or acid anhydrides. chemrevise.orgchemguide.co.uk The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl or carboxylic acid byproduct. Iodine has also been shown to promote N-acylation under mild, solvent-free conditions. tandfonline.comresearchgate.net This method allows for the synthesis of a diverse range of amide derivatives from this compound.
| Transformation | Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Benzyl alcohol | [Ir(cod)Cl]₂, NHC ligand, Base (e.g., KOH) | Secondary Amine |
| N-Alkylation | Ethanol | Ni(COD)₂ / KOH | Secondary Amine |
| N-Alkylation | Butan-1-ol | Iron/Amino Acid Catalyst | Secondary Amine |
| N-Acylation | Acetyl Chloride | Triethylamine, CH₂Cl₂, Room Temp. | Amide |
| N-Acylation | Acetic Anhydride | Pyridine, Room Temp. | Amide |
| N-Acylation | Benzoyl Chloride | Iodine, Solvent-free, Room Temp. | Amide |
Design and Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Oxane-Amine Core
To further explore the chemical space around the this compound core, more complex architectures such as spirocyclic and fused-ring systems can be constructed.
Spirocyclic Systems: Spirocycles can be formed by designing intramolecular reactions that involve both the oxane ring and the aminomethyl side chain. One strategy is the Prins-type cyclization, where a homoallylic alcohol is reacted with a ketone. nih.govnorthwestern.edu A precursor to this compound, possessing a tethered ketone, could undergo an intramolecular Prins cyclization to generate a spirocyclic ether system. Another approach involves palladium-catalyzed cycloaddition reactions to form tetrahydropyran-fused spirocyclic compounds. researchgate.net
Fused-Ring Systems: The synthesis of fused-ring systems can be achieved through intramolecular cyclization reactions. For example, an N-acylated derivative of this compound bearing a terminal alkene could undergo an intramolecular Heck reaction to form a fused piperidinone ring. espublisher.comespublisher.com Alternatively, a Mukaiyama-Michael cascade reaction of a precursor could lead to fused tetrahydropyran ring systems. nih.gov These strategies leverage the existing functionality to build additional rings onto the core scaffold, significantly increasing molecular complexity.
Development of Diverse Chemical Libraries for Research Screening
The this compound scaffold is well-suited for the construction of diverse chemical libraries using combinatorial chemistry principles. wikipedia.org A scaffold-based library can be generated by leveraging the two main points of diversification: the oxane ring and the primary amine. ijpsr.com
Amine Derivatization: Using parallel synthesis techniques, the primary amine can be reacted with a large set of diverse building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), and sulfonyl chlorides (to form sulfonamides). enamine.net
Scaffold Modification: A collection of substituted oxane cores, prepared as described in section 5.1.1, can be used as the starting scaffolds. Each of these distinct scaffolds can then be subjected to the same parallel derivatization of the amine group.
This two-dimensional approach, combining scaffold diversity with appendage diversity, can rapidly generate a large and structurally rich library of unique compounds. The use of solid-phase synthesis, where the scaffold is attached to a resin bead, can simplify the purification process, allowing for high-throughput production of library members. wikipedia.org Such libraries are invaluable for screening in various research contexts to identify compounds with desired properties. nih.gov
| Scaffold (R¹ on Oxane) | Amine Reagent (R²) | Resulting Functional Group |
|---|---|---|
| H (unsubstituted) | Acetic Anhydride | N-acetyl |
| H (unsubstituted) | Benzaldehyde + NaBH(OAc)₃ | N-benzyl |
| H (unsubstituted) | Benzenesulfonyl chloride | N-benzenesulfonyl |
| 4-Fluoro | Acetic Anhydride | N-acetyl |
| 4-Fluoro | Benzaldehyde + NaBH(OAc)₃ | N-benzyl |
| 4-Fluoro | Benzenesulfonyl chloride | N-benzenesulfonyl |
| 4-Phenyl | Acetic Anhydride | N-acetyl |
| 4-Phenyl | Benzaldehyde + NaBH(OAc)₃ | N-benzyl |
| 4-Phenyl | Benzenesulfonyl chloride | N-benzenesulfonyl |
Structure-Reactivity Correlations in Derived Compounds (Purely Chemical Focus)
Modifications to the this compound structure directly influence the chemical reactivity of the resulting analogs through a combination of steric and electronic effects. nih.govnih.gov Understanding these relationships is crucial for predicting reaction outcomes and designing molecules with specific chemical properties.
Electronic Effects: The introduction of substituents on the oxane ring can alter the electron density at the nitrogen atom, thereby affecting its basicity and nucleophilicity.
Electron-Withdrawing Groups (EWGs): A substituent such as fluorine on the oxane ring would exert a negative inductive effect (-I), pulling electron density away from the ring and, by extension, from the aminomethyl group. This would decrease the basicity (lower pKa) of the amine, making it a weaker nucleophile.
Electron-Donating Groups (EDGs): An alkyl group, such as an additional methyl group on the ring, would have a positive inductive effect (+I), pushing electron density towards the amine. This would increase the basicity (higher pKa) of the nitrogen, enhancing its nucleophilicity.
Steric Effects: The size and position of substituents can hinder the approach of reagents to the reactive amine center.
A bulky substituent, like a phenyl group, placed at the C3 or C4 position of the oxane ring could sterically shield the aminomethyl group at C2. This steric hindrance would decrease the rate of reactions such as N-alkylation or N-acylation, particularly with bulky electrophiles. rsc.org The conformation of the oxane ring itself, which typically adopts a chair conformation, will also influence the accessibility of the axial versus equatorial aminomethyl group and how substituents on the ring impact reactivity. researchgate.net
| Substituent on Oxane Ring | Position | Predicted Electronic Effect on Amine | Predicted Steric Effect on Amine | Expected Impact on Reactivity |
|---|---|---|---|---|
| Fluoro | C4 | -I (Decreased basicity) | Minimal | Slower reaction with electrophiles |
| Methyl | C4 | +I (Increased basicity) | Minor | Faster reaction with electrophiles |
| Phenyl | C4 | -I (Slightly decreased basicity) | Moderate | Slower reaction, especially with bulky reagents |
| tert-Butyl | C3 | +I (Increased basicity) | Significant | Significantly slower reaction due to steric hindrance |
Advanced Analytical Methodologies in Research on 2 Methyloxan 2 Yl Methanamine
Spectroscopic Techniques for Structural Elucidation of New Derivatives
Spectroscopy is indispensable for probing the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For (2-Methyloxan-2-yl)methanamine, the spectrum would show distinct signals for the methyl group, the aminomethyl protons, and the methylene (B1212753) protons of the oxane ring. Protons on carbons adjacent to the ether oxygen (C6) and the aminomethyl group (C7) are expected to be deshielded and appear at a lower field (higher ppm value). fiveable.melibretexts.org
¹³C NMR: This technique provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C2, C6, and C7) will resonate at a lower field compared to the other aliphatic carbons in the ring. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the spatial proximity of atoms, which is vital for establishing the stereochemistry of new derivatives. mdpi.com Cross-peaks in a NOESY spectrum indicate that protons are close in space (typically within 5 Å), allowing for the determination of the relative configuration of substituents on the oxane ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ -C2 | ~1.15 (s, 3H) | ~22.0 |
| CH₂ -NH₂ | ~2.60 (s, 2H) | ~48.0 |
| C2 | - | ~73.0 |
| C3-H₂ | ~1.50 (m, 2H) | ~26.0 |
| C4-H₂ | ~1.45 (m, 2H) | ~21.0 |
| C5-H₂ | ~1.60 (m, 2H) | ~35.0 |
| C6-H₂ | ~3.65 (t, 2H) | ~66.0 |
| NH₂ | ~1.30 (s, broad, 2H) | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate at specific frequencies. For this compound, the IR spectrum would prominently feature N-H stretching vibrations characteristic of a primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. libretexts.org Other key absorptions include the C-O-C stretching of the ether group (~1100 cm⁻¹) and the C-N stretching of the aliphatic amine (~1000-1250 cm⁻¹). libretexts.org The formation of a new derivative, for instance, by acylation of the amine, would be confirmed by the disappearance of the N-H doublet and the appearance of a strong C=O (amide) absorption band around 1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing aqueous solutions and symmetric bonds that are weak in the IR spectrum. ondavia.com For this compound, Raman spectroscopy can also be used to identify the N-H and C-H stretching frequencies, providing confirmatory data to the IR analysis. ias.ac.inacs.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 (doublet) | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1550 - 1650 | Medium-Strong |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
| Ether | C-O-C Stretch | 1050 - 1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₇H₁₅NO), the molecular weight is 129.12 g/mol . uni.lu The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 129. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the formation of a stable iminium ion. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is critical for confirming the identity of new derivatives.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 114 | [C₆H₁₂NO]⁺ | Loss of methyl radical (•CH₃) |
| 99 | [C₆H₁₃O]⁺ | Loss of aminomethyl radical (•CH₂NH₂) |
| 86 | [C₅H₁₂N]⁺ | Ring-opening followed by cleavage |
| 30 | [CH₄N]⁺ | Alpha-cleavage ([CH₂=NH₂]⁺) |
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental for isolating new derivatives from reaction mixtures and for assessing the purity of research compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. labrulez.com this compound is sufficiently volatile for GC analysis.
In a research setting, GC-MS is used to monitor the progress of a reaction by separating the starting materials, products, and byproducts. The retention time of a compound is a characteristic feature under a specific set of GC conditions, and the mass spectrum provides a fingerprint for identification. waters.com For less volatile derivatives, a prior derivatization step, such as acylation or silylation, may be necessary to increase volatility and improve peak shape. researchgate.net
Table 4: Hypothetical GC-MS Data for a Research Sample
| Retention Time (min) | Compound Identity | Purity (%) | Key m/z Ions |
| 5.8 | This compound | 98.5 | 129, 114, 30 |
| 4.2 | Unreacted Starting Material | 1.1 | (Specific to starting material) |
| 6.5 | Unknown Impurity | 0.4 | (To be identified) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of compounds in a mixture. They are particularly valuable for compounds that are not suitable for GC due to low volatility or thermal instability.
These methods are routinely used to assess the purity of synthesized derivatives. researchgate.net A typical setup for analyzing this compound derivatives might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives like formic acid or trifluoroacetic acid to improve peak shape for the basic amine. UPLC systems, which use smaller stationary phase particles, offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. mdpi.com Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective method for both purity assessment and impurity identification. nih.gov
Table 5: Typical UPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |
| Injection Volume | 1 µL |
Quantitative Analytical Methods for Research Yield and StoichiometryThere is a lack of available research that utilizes quantitative analytical methods to determine the reaction yield or stoichiometry specifically for this compound.
Elemental Analysis in Research ContextsSpecific elemental analysis data from research contexts for this compound is not present in the surveyed literature.
Due to the strict adherence to the provided outline and the exclusion of information not directly related to this compound, the generation of a scientifically robust and informative article is unachievable. The creation of such an article would necessitate the fabrication of data or the use of analogous information from other compounds, which would compromise the scientific integrity and accuracy of the content.
Therefore, until research on the advanced analytical methodologies for this compound is conducted and published, it is not feasible to fulfill the request as outlined.
Applications of 2 Methyloxan 2 Yl Methanamine in Academic Synthetic Research
As a Building Block in Complex Molecule Synthesis
There is no available research in the public domain that documents the utilization of (2-Methyloxan-2-yl)methanamine as a foundational element in the synthesis of complex molecules.
No academic studies were found that describe the preparation of heterocyclic scaffolds for chemical biology investigations using this compound as a starting material or intermediate. The inherent structure of the compound, featuring a primary amine and a tetrahydropyran (B127337) ring, suggests potential for its use in constructing novel heterocyclic systems. However, this potential remains unexplored in the current body of scientific literature.
Similarly, the scientific literature lacks any examples of this compound being incorporated into macrocyclic structures. The synthesis of macrocycles is a significant area of chemical research, and while various amine-containing building blocks are routinely employed, the specific use of this compound has not been reported.
Development of New Catalytic Reagents and Ligands for Research
The development of novel ligands is crucial for advancing catalytic chemistry. The nitrogen atom in this compound could potentially serve as a coordination site for metal centers, making it a candidate for ligand design. Nevertheless, a comprehensive search of the literature did not uncover any instances of this compound being used to develop new catalytic reagents or ligands for research purposes.
Use in Materials Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)
In the field of materials science, primary amines are often utilized as monomers in polymerization reactions or as functional groups in the design of supramolecular assemblies. Despite this, there are no published reports on the application of this compound in polymer chemistry or supramolecular chemistry research.
Precursor Chemistry for Novel Chemical Transformations
The unique combination of a primary amine and a substituted oxane ring in this compound could theoretically allow it to serve as a precursor for novel chemical transformations. However, the academic literature does not currently contain any studies that demonstrate its use in this capacity.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, offering the potential to accelerate discovery and optimize reaction conditions. google.comwikipedia.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. wikipedia.org For the synthesis of molecules like (2-Methyloxan-2-yl)methanamine, AI and ML algorithms can be employed to:
Predict Reaction Outcomes: By learning from extensive reaction databases, ML models can predict the most likely products, yields, and optimal conditions for novel synthetic routes. mdpi.com This predictive power can save significant time and resources in the laboratory. researchgate.net
Design Novel Synthetic Pathways: AI tools can propose entirely new synthetic routes to target molecules, potentially uncovering more efficient and sustainable methods. mdpi.com This is particularly valuable for complex structures where traditional retrosynthetic analysis may be limited.
Optimize Reaction Conditions: Machine learning algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts. mdpi.com
The integration of AI and ML promises to transform the process of chemical synthesis from a trial-and-error endeavor to a more predictive and design-oriented discipline. researchgate.netuni.lu
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of sustainable chemical processes is a paramount goal in modern chemistry. For amine synthesis, this translates to the exploration of novel catalytic systems that are more efficient, selective, and environmentally benign than traditional methods. Future research in this area will likely focus on:
Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on earth-abundant and less toxic metals like manganese is a key trend. chemsrc.com Researchers are actively developing manganese-based catalysts for the synthesis of amines, demonstrating their potential for sustainable chemical production. chemsrc.com
Biocatalysis: Enzymes and whole-cell biocatalysts offer a highly selective and environmentally friendly approach to amine synthesis. The use of amine dehydrogenases, for instance, allows for the asymmetric synthesis of chiral amines under mild conditions. uni.lu
Nanocatalysis: The use of nanomaterials as catalysts is a rapidly growing field. google.com For example, amine-rich carbon dots have emerged as promising metal-free nanocatalytic platforms for various organic transformations, offering advantages such as high reactivity and recyclability. google.com A groundbreaking study has also explored the use of Ba-Si orthosilicate (B98303) oxynitride-hydride as a sustainable catalyst for ammonia (B1221849) synthesis, which could have broader implications for amine production. chemsrc.comsigmaaldrich.cn
These novel catalytic systems will be instrumental in developing greener and more economical synthetic routes to this compound and other valuable amines.
Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The synergy between experimental and theoretical approaches is proving to be particularly powerful in unraveling complex reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods can provide detailed insights into transition states, reaction intermediates, and the role of catalysts. This information is invaluable for explaining observed reactivity and predicting the outcome of new reactions.
Spectroscopic Techniques: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, allow for the direct observation of reaction intermediates and the real-time monitoring of reaction kinetics.
Combined Approaches: The most profound insights are often gained when experimental and computational studies are used in concert. For example, a combination of laboratory experiments and computational modeling was used to elucidate the unexpected formation of primary amines in reactions catalyzed by amine dehydrogenases. uni.lu Similarly, combined experimental and theoretical studies are being used to understand the role of amines in CO2 capture and conversion.
By applying these combined approaches to the synthesis of this compound, chemists can gain a deeper understanding of the underlying reaction mechanisms and develop more efficient and selective synthetic strategies.
Expansion of Synthetic Applications in Emerging Chemical Fields
While the specific applications of this compound are not yet widely documented, the structural motif of a cyclic ether coupled with a primary amine suggests potential utility in a variety of emerging chemical fields. The functionalization of saturated cyclic amines is a topic of increasing interest due to their presence in numerous natural products and pharmaceuticals.
Medicinal Chemistry: The incorporation of the 2-methyloxan moiety could influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary amine provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for biological screening.
Materials Science: The unique three-dimensional structure of this compound could be exploited in the design of new polymers, ligands for metal complexes, or as a building block for supramolecular assemblies.
Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds. The biological activity of this compound and its derivatives in this context remains an open area for investigation.
Future research will undoubtedly focus on exploring the synthetic utility of this compound and similar cyclic amines in these and other cutting-edge areas of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methyloxan-2-yl)methanamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 2-bromo-5-trifluoromethylphenyl derivatives) may undergo substitution with methylamine under controlled pH and temperature (e.g., 0–5°C). Catalysts like palladium or nickel can enhance yields. Optimization involves adjusting solvent polarity (e.g., methyl tert-butyl ether) and stoichiometric ratios .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology : Use H/C NMR to identify methyl groups on the oxane ring (δ ~1.2–1.5 ppm for CH) and methanamine protons (δ ~2.8–3.2 ppm). IR spectroscopy confirms N-H stretches (~3300 cm) and C-O-C vibrations (~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, MW 129.21 g/mol) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodology : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection (λ = 254 nm). Purity ≥95% is typically required for biological assays. Quantify impurities using area normalization or external calibration .
Advanced Research Questions
Q. How should researchers address discrepancies in reported solubility or stability data for this compound across different studies?
- Methodology : Replicate experiments under varying conditions (temperature, pH, solvent systems). Use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. Cross-reference with databases like PubChem or NIST to identify systematic errors .
Q. What strategies are recommended for elucidating the biological mechanism of action of this compound in neurotransmitter pathway studies?
- Methodology : Perform receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors). Use knockout cell lines or siRNA silencing to identify target proteins. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to receptors like 5-HT .
Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of this compound?
- Methodology : Screen catalysts (e.g., Pd/C, Raney Ni) and solvents (e.g., DMF, THF) using Design of Experiments (DoE). Monitor byproduct formation via GC-MS. For oxidation/reduction steps, control temperature (e.g., 25–50°C) and reaction time (<24 hours) .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
